molecular formula C42H46F6N6O12 B546026 (2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

Cat. No.: B546026
M. Wt: 940.8 g/mol
InChI Key: QRURLAHCTNYZLV-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TSRI265 is a novel αvβ3 ligand, disrupting the integrin-MMP2 interaction and showing antiangiogenic activit, inhibiting angiogenesis and tumor growth in vivo.

Properties

Molecular Formula

C42H46F6N6O12

Molecular Weight

940.8 g/mol

IUPAC Name

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C42H46F6N6O12/c43-41(44,45)29-14-10-25(11-15-29)23-65-39(63)53-31(37(59)60)8-1-3-18-49-33(55)21-51-35(57)27-6-5-7-28(20-27)36(58)52-22-34(56)50-19-4-2-9-32(38(61)62)54-40(64)66-24-26-12-16-30(17-13-26)42(46,47)48/h5-7,10-17,20,31-32H,1-4,8-9,18-19,21-24H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)(H,53,63)(H,54,64)(H,59,60)(H,61,62)/t31-,32-/m0/s1

InChI Key

QRURLAHCTNYZLV-ACHIHNKUSA-N

SMILES

O=C(NCC(NCCCC[C@H](NC(OCC1=CC=C(C(F)(F)F)C=C1)=O)C(O)=O)=O)C2=CC=CC(C(NCC(NCCCC[C@H](NC(OCC3=CC=C(C(F)(F)F)C=C3)=O)C(O)=O)=O)=O)=C2

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TSRI265;  TSRI-265;  TSRI 265

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 2
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 3
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 4
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 5
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

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